molecular formula C10H9ClN2O3 B13845038 4-Chloro-6,7-dimethoxyphthalazin-1-ol

4-Chloro-6,7-dimethoxyphthalazin-1-ol

Cat. No.: B13845038
M. Wt: 240.64 g/mol
InChI Key: JUEDCROBTLNGOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-dimethoxyphthalazin-1-ol involves several steps. One common method starts with the nitrification of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. The next step involves reduction cyclization to produce 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to yield 4-chloro-6,7-dimethoxyquinoline .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts like Raney’s nickel .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dimethoxyphthalazin-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phthalazin-1-ol derivatives .

Mechanism of Action

Properties

IUPAC Name

4-chloro-6,7-dimethoxy-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c1-15-7-3-5-6(4-8(7)16-2)10(14)13-12-9(5)11/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEDCROBTLNGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NN=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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